Molecular Weight Advantage: Lower MW Relative to N-Substituted Analogs
The target compound (MW 276.30 g/mol) is ~5% lighter than the N-methyl analog (MW 290.32) and >28% lighter than N-aryl analogs such as N-(3-chlorophenyl) (MW 386.84) and N-(2,4-difluorophenyl) (MW 387.4) . Lower MW correlates with improved ligand efficiency metrics and a higher probability of favorable ADME properties, making the unsubstituted acetamide a preferred starting point for fragment-based or lead-like campaigns [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 276.30 |
| Comparator Or Baseline | N-methyl analog: 290.32; N-(3-chlorophenyl) analog: 386.84; N-(2,4-difluorophenyl) analog: ~387.4 |
| Quantified Difference | 5% lower than N-methyl; >28% lower than N-aryl analogs |
| Conditions | Calculated from molecular formula; vendor-reported data |
Why This Matters
Lower MW is a key driver of ligand efficiency and oral bioavailability potential, making this compound a more attractive starting point for lead optimization.
- [1] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. View Source
